An In-depth Technical Guide to 7-Chloro-1H-imidazo[4,5-b]pyridine: Structure, Properties, and Applications
An In-depth Technical Guide to 7-Chloro-1H-imidazo[4,5-b]pyridine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 7-Chloro-1H-imidazo[4,5-b]pyridine, a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. This document details its structure, physicochemical properties, synthesis, and its role as a key scaffold in the development of targeted therapeutics.
Core Structure and Chemical Identity
7-Chloro-1H-imidazo[4,5-b]pyridine is a bicyclic aromatic compound consisting of a pyridine ring fused to an imidazole ring, with a chlorine atom substituted at the 7-position. Its purine-like core structure makes it a valuable building block for designing molecules that can interact with biological targets such as kinases and other enzymes.
Chemical Structure:
Figure 1: Chemical structure of 7-Chloro-1H-imidazo[4,5-b]pyridine.
Table 1: Chemical Identifiers and Basic Properties
| Identifier | Value |
| CAS Number | 6980-11-6[1][2] |
| Molecular Formula | C₆H₄ClN₃[1] |
| Molecular Weight | 153.57 g/mol [2] |
| IUPAC Name | 7-chloro-1H-imidazo[4,5-b]pyridine |
| Synonyms | 4-chloro-7-azabenzimidazole, 6-chloro-1-deazapurine |
Physicochemical and Spectroscopic Properties
The physicochemical properties of 7-Chloro-1H-imidazo[4,5-b]pyridine are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | >164 °C (decomposes) | [1] |
| Boiling Point | 396.465 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.532 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in DMSO, Methanol | |
| pKa | 7.93 ± 0.40 (Predicted) | |
| LogP | 1.61130 (Predicted) | [3] |
Table 3: Spectroscopic Data *
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | Pyridine Protons: ~δ 8.0-8.5 ppm (d), ~δ 7.2-7.6 ppm (d). Imidazole Proton: ~δ 8.1-8.3 ppm (s). NH Proton: Broad signal, variable position. |
| ¹³C NMR | Pyridine Carbons: ~δ 140-155 ppm. Imidazole Carbons: ~δ 115-145 ppm. |
| IR (KBr) | N-H stretch: ~3100-3000 cm⁻¹ (broad). C=N stretch: ~1640-1600 cm⁻¹. C-Cl stretch: ~800-750 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 153. Isotope Peak (M+2)⁺: m/z 155 (due to ³⁷Cl). |
Synthesis and Experimental Protocols
7-Chloro-1H-imidazo[4,5-b]pyridine is typically synthesized through the cyclization of a suitably substituted diaminopyridine or via a tandem reaction from a nitropyridine precursor. The following are generalized experimental protocols based on common synthetic routes for its derivatives.
Synthesis from 4-chloro-3-nitropyridin-2-amine
This one-pot, two-step procedure involves the reduction of the nitro group followed by cyclization with a suitable one-carbon source.
Experimental Workflow:
Workflow for Synthesis from Nitropyridine.
Detailed Methodology:
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Reduction: To a solution of 4-chloro-3-nitropyridin-2-amine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of ethanol and hydrochloric acid, a reducing agent like iron powder (5.0 eq) or tin(II) chloride (3.0 eq) is added. The reaction mixture is heated to reflux (typically 80-100 °C) for 2-4 hours until the reduction to 4-chloro-pyridine-2,3-diamine is complete, as monitored by Thin Layer Chromatography (TLC).
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Cyclization: Without isolation of the diamine intermediate, a one-carbon source such as triethyl orthoformate (excess) or formic acid is added to the reaction mixture. The mixture is then heated at reflux for an additional 4-12 hours.
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Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7-Chloro-1H-imidazo[4,5-b]pyridine.
Synthesis from 2,3-Diaminopyridine Precursor
This method involves the direct cyclization of a diaminopyridine with a carboxylic acid or its derivative.
Experimental Workflow:
Workflow for Synthesis from Diaminopyridine.
Detailed Methodology:
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Reaction Setup: A mixture of 4-chloro-2,3-diaminopyridine (1.0 eq) and a one-carbon source, typically formic acid or triethyl orthoformate (used in excess), is prepared.
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Cyclization: The reaction mixture is heated to reflux (100-120 °C) for 4-8 hours. The progress of the reaction is monitored by TLC.
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Work-up and Purification: Upon completion, the reaction mixture is cooled and the excess formic acid or triethyl orthoformate is removed under reduced pressure. The residue is then neutralized with a base and extracted with an organic solvent. The crude product is purified by recrystallization or column chromatography to yield 7-Chloro-1H-imidazo[4,5-b]pyridine.
Applications in Drug Development and Signaling Pathways
The 7-Chloro-1H-imidazo[4,5-b]pyridine scaffold is a key component in several classes of therapeutic agents due to its ability to form crucial interactions with biological targets.
Kinase Inhibition in Oncology
Derivatives of 7-Chloro-1H-imidazo[4,5-b]pyridine have been extensively investigated as inhibitors of various protein kinases implicated in cancer.
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins and cell cycle arrest, making it an attractive target in oncology.
CDK9 Inhibition Signaling Pathway.
In Acute Myeloid Leukemia (AML), mutations in FMS-like tyrosine kinase 3 (FLT3) are common. Aurora kinases are also crucial for cell division. Dual inhibitors targeting both FLT3 and Aurora kinases have shown promise in overcoming drug resistance.
Dual FLT3/Aurora Kinase Inhibition.
Mitochondrial Uncoupling
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to increased respiration and energy expenditure. This mechanism is being explored for the treatment of metabolic diseases like Metabolic Dysfunction-Associated Steatohepatitis (MASH).
Mechanism of Mitochondrial Uncoupling.
Safety and Handling
7-Chloro-1H-imidazo[4,5-b]pyridine is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin and eye irritation. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
7-Chloro-1H-imidazo[4,5-b]pyridine is a versatile heterocyclic scaffold with significant potential in drug discovery. Its unique structural and electronic properties have enabled the development of potent and selective inhibitors for various therapeutic targets, particularly in the fields of oncology and metabolic diseases. Further exploration of this privileged structure is likely to yield novel therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.
